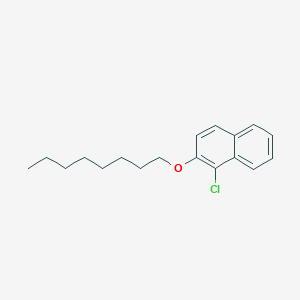
1-Chloro-2-(octyloxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(octyloxy)naphthalene is a chemical compound with the molecular formula C18H23ClO . It has an average mass of 290.828 Da and a monoisotopic mass of 290.143738 Da .
Synthesis Analysis
The synthesis of compounds similar to 1-Chloro-2-(octyloxy)naphthalene has been reported in the literature. For instance, the synthesis of 5-isocyanonaphthalene-1-ol (ICOL), a novel fluorophore, and its octyloxy derivative, 5-isocyano-1-(octyloxy)naphthalene (ICON), has been described . The synthesis involved various solvatochromic methods, such as Lippert–Mataga and Bilot–Kawski, along with time-dependent density functional theory (TD-DFT) and time-resolved emission spectroscopy (TRES) .Molecular Structure Analysis
The molecular structure of 1-Chloro-2-(octyloxy)naphthalene consists of 18 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Organic Thin-Film Transistors
1-Chloro-2-(octyloxy)naphthalene, as a chlorinated naphthalene derivative, may be relevant to the development of high-performance, air-stable n-type organic thin-film transistors (OTFTs). Core-chlorinated naphthalene tetracarboxylic diimides (NDIs) with fluoroalkyl chains, while not exactly 1-Chloro-2-(octyloxy)naphthalene, have shown significant potential in OTFTs due to their excellent field-effect mobilities, minimal hysteresis, and high on–off ratios in air. These NDIs exhibit a herringbone structure conducive to high charge-transport behavior, indicating the importance of chlorinated naphthalenes in flexible electronics (J. H. Oh et al., 2010).
Biodegradation of Hydrocarbons
The potential of using microorganisms for the biodegradation of various hydrocarbons, including naphthalene derivatives, is a promising area of research. Penicillium sp. CHY-2, a filamentous fungus, has shown capability in degrading aliphatic and aromatic hydrocarbons such as naphthalene. While this research does not directly involve 1-Chloro-2-(octyloxy)naphthalene, it underscores the biodegradation potential of naphthalene derivatives and their relevance in treating hydrocarbon-contaminated sites (M. Govarthanan et al., 2017).
Environmental Pollution and Remediation
The study of polychlorinated naphthalenes (PCNs) in stack gas emissions from waste incinerators includes compounds related to 1-Chloro-2-(octyloxy)naphthalene. These studies are crucial for understanding the environmental impact of chlorinated naphthalenes and developing strategies for pollution control and remediation. The investigation of PCNs in incinerators handling various types of waste has revealed significant emissions, providing a basis for assessing and managing the environmental risk associated with these compounds (Jicheng Hu et al., 2013).
Green Chemistry and Chemical Synthesis
The synthesis of naphthidines, which may be related to the chemical behavior of 1-Chloro-2-(octyloxy)naphthalene, demonstrates the potential of chlorinated naphthalene derivatives in green chemistry and novel chemical syntheses. Naphthidines are synthesized through a process that involves nickel-catalyzed amination followed by oxidative homocoupling, showcasing the versatility of naphthalene derivatives in producing compounds with significant electronic and magnetic properties (Christophe Desmarets et al., 2006).
Mecanismo De Acción
The mechanism of action of naphthalene derivatives can vary depending on the specific compound and its functional groups. For example, fluorescent probes that exhibit solvatochromic or excited-state proton-transfer (ESPT) properties are essential tools for studying complex biological or chemical systems .
Direcciones Futuras
Future research could explore the properties and potential applications of 1-Chloro-2-(octyloxy)naphthalene and similar compounds. For instance, fluorescent probes that exhibit solvatochromic or excited-state proton-transfer (ESPT) properties could be used to study complex biological or chemical systems .
Propiedades
IUPAC Name |
1-chloro-2-octoxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClO/c1-2-3-4-5-6-9-14-20-17-13-12-15-10-7-8-11-16(15)18(17)19/h7-8,10-13H,2-6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULRWTCZWDFYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=CC=CC=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(octyloxy)naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

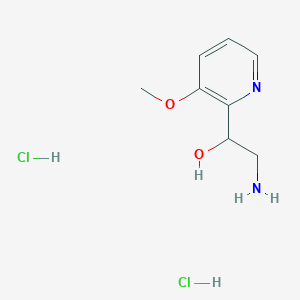
![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)
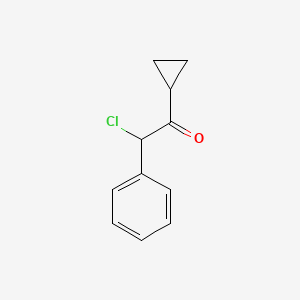
![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)
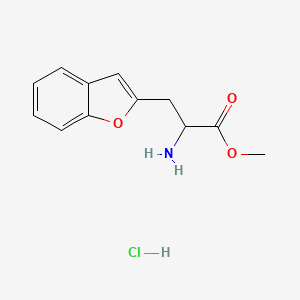

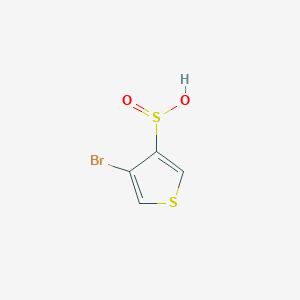
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2939357.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2939361.png)
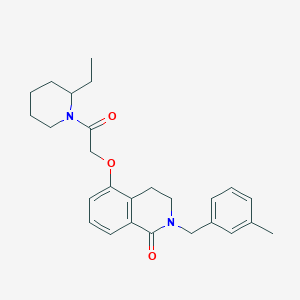


![2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2939369.png)